2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and cyclopropyl groups. One common synthetic route involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and benzyl-substituted amines. What sets 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide apart is its unique combination of functional groups, which can confer distinct biological and chemical properties. For example, the presence of the cyclopropyl group may enhance its stability compared to other piperidine derivatives.
Properties
Molecular Formula |
C20H31N3O |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1 |
InChI Key |
VDSYMKVGFGGHHM-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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